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2-(2-Methyl-1,3-thiazol-4-yl)cyclopentan-1-ol
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Overview
Description
2-(2-Methyl-1,3-thiazol-4-yl)cyclopentan-1-ol is a heterocyclic compound that features a thiazole ring fused with a cyclopentanol moiety. Thiazoles are known for their diverse biological activities and are commonly found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)cyclopentan-1-ol typically involves the formation of the thiazole ring followed by its attachment to the cyclopentanol moiety. One common method involves the reaction of 2-methylthiazole with cyclopentanone under acidic conditions to form the desired product . The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid as a catalyst, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-thiazol-4-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol moiety can be oxidized to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Formation of 2-(2-Methyl-1,3-thiazol-4-yl)cyclopentanone.
Reduction: Formation of 2-(2-Methyl-1,3-dihydrothiazol-4-yl)cyclopentan-1-ol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-thiazol-4-yl)cyclopentan-1-ol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group in the cyclopentanol moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity . These interactions can lead to various biological effects, such as antimicrobial activity and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: A simpler thiazole derivative with similar biological activities.
Cyclopentanol: The cyclopentanol moiety without the thiazole ring.
Uniqueness
2-(2-Methyl-1,3-thiazol-4-yl)cyclopentan-1-ol is unique due to the combination of the thiazole ring and cyclopentanol moiety, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components .
Biological Activity
2-(2-Methyl-1,3-thiazol-4-yl)cyclopentan-1-ol is a compound characterized by the presence of a cyclopentanol moiety and a thiazole ring. The thiazole group is known for its diverse biological activities, which may extend to this compound due to structural similarities with other biologically active thiazole derivatives. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and anticonvulsant properties, supported by case studies and research findings.
The molecular formula of this compound is C9H13NOS. The presence of the thiazole ring contributes to its potential biological activities, while the cyclopentanol structure may influence its pharmacological properties.
Antimicrobial Activity
Compounds containing thiazole moieties are frequently associated with antimicrobial properties. Research indicates that this compound may exhibit similar effects:
Compound | Activity | Reference |
---|---|---|
This compound | Potential antimicrobial activity | |
5-(Methylthiazolyl)-2-pyridinamine | Strong antimicrobial activity |
The specific mechanisms by which this compound exerts antimicrobial effects remain to be fully elucidated but may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
Anticonvulsant Activity
Thiazoles have also been evaluated for anticonvulsant properties. A study on related thiazole compounds indicated significant anticonvulsant activity:
This data suggests that the structural features present in thiazoles may confer similar protective effects against seizures for this compound.
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives:
- Antimicrobial Screening : A high-throughput screening method was employed to evaluate various thiazole compounds against microbial strains. Results suggested that modifications in the thiazole structure significantly impacted antimicrobial efficacy .
- Antitumor Activity : Research highlighted that thiazole-containing compounds exhibited strong growth-inhibitory effects on cancer cell lines, with specific structural features enhancing their cytotoxicity .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of thiazole derivatives revealed their ability to cross the blood-brain barrier (BBB), suggesting potential therapeutic applications in neurological disorders .
Properties
Molecular Formula |
C9H13NOS |
---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H13NOS/c1-6-10-8(5-12-6)7-3-2-4-9(7)11/h5,7,9,11H,2-4H2,1H3 |
InChI Key |
QYKUOJDTCLQOOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2CCCC2O |
Origin of Product |
United States |
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